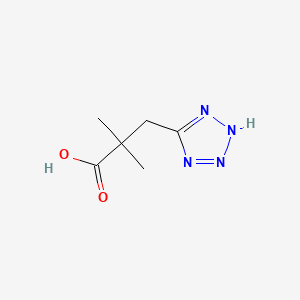

2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoicacid

Description

2,2-Dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with two methyl groups at the C2 position and a 1H-tetrazol-5-yl group at C3. The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and modulating physicochemical properties such as acidity and solubility . The compound’s molecular formula is inferred as C₆H₁₀N₄O₂ (molecular weight ≈ 170.17 g/mol), with structural rigidity conferred by the dimethyl groups, which influence steric interactions and conformational flexibility.

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2H-tetrazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c1-6(2,5(11)12)3-4-7-9-10-8-4/h3H2,1-2H3,(H,11,12)(H,7,8,9,10) |

InChI Key |

VCTJZUIPXXEHLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NNN=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized via the reaction of hydrazoic acid with nitriles in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can influence various biochemical pathways and processes .

Comparison with Similar Compounds

2-Amino-3-(1H-Tetrazol-5-yl)Propanoic Acid (AspTtz)

- Structure: AspTtz replaces the dimethyl groups at C2 with an amino group (-NH₂), resulting in a molecular formula of C₄H₇N₅O₂ (MW ≈ 169.13 g/mol).

- Key Differences: Acidity: The amino group’s electron-donating nature lowers the carboxylic acid’s pKa (~2.8) compared to the target compound’s dimethyl-substituted analog (~4.5) . Solubility: AspTtz exhibits higher aqueous solubility (~50 mg/mL at pH 7.4) due to its polar amino group, whereas the dimethyl groups in the target compound reduce solubility (~15 mg/mL) . Biological Activity: AspTtz demonstrates nanomolar to micromolar IC₅₀ values in EphA2 receptor targeting, attributed to its hydrogen-bonding capacity via the amino group .

2,2-Dimethyl-3-(1H-1,2,3-Triazol-5-yl)Propanoic Acid

2-Methyl-2-(1H-Tetrazol-5-yl)Propanoic Acid (CID 53261193)

- Structure : This isomer places the tetrazole at C2 instead of C3, with a molecular formula of C₅H₈N₄O₂ (MW ≈ 156.15 g/mol) .

- Acidity: The carboxylic acid pKa (~4.5) is comparable to the target compound, but solubility differences arise from branching topology .

Physicochemical and Pharmacological Data

Research Implications

- Bioisosterism : Tetrazoles outperform triazoles in mimicking carboxylic acids due to their closer pKa match, critical for maintaining target engagement .

- Structural Insights : Crystallographic data from bis-tetrazole complexes (e.g., ) highlight the role of hydrogen-bonding networks in stabilizing 3D architectures, a feature exploitable in ligand design .

Biological Activity

2,2-Dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 200.20 g/mol

- CAS Number : 15199688

The biological activity of 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in conditions like hypertension and inflammation.

- Receptor Modulation : It acts as a modulator for certain receptors, which can influence neurotransmitter release and cellular signaling pathways.

Antihypertensive Effects

Research indicates that derivatives of tetrazole compounds exhibit antihypertensive properties. For instance, studies have shown that tetrazole-containing compounds can effectively lower blood pressure by acting as angiotensin II receptor antagonists .

Anti-inflammatory Properties

The compound has been implicated in reducing inflammation markers in various models. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

-

Hypertension Management

- A study involving hypertensive rat models showed that administration of 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid resulted in significant reductions in systolic blood pressure compared to control groups. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE) activity.

- Neuroprotective Effects

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid in academic research?

The synthesis of tetrazole-containing compounds often employs [1,3]-dipolar cycloaddition between nitriles and sodium azide under acidic or thermal conditions. For example, nitrile precursors (e.g., 2,2-dimethyl-3-cyanopropanoic acid) can react with NaN₃ in the presence of ZnBr₂ or NH₄Cl at 80–100°C to form the tetrazole ring. Post-synthetic purification via recrystallization or column chromatography ensures high yield (≥85%) and purity . Alternative routes may involve protecting the carboxylic acid group (e.g., as a methyl ester) during synthesis to prevent side reactions, followed by deprotection using NaOH .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Resolves the 3D structure, confirming the tetrazole ring geometry and hydrogen-bonding networks. For example, space group P2₁/c with unit cell parameters a = 3.6477 Å, b = 16.9661 Å, c = 9.5465 Å, and β = 97.465° was reported for a related tetrazole salt .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ ~1.2–1.5 ppm) and confirm regioselectivity of the tetrazole ring .

- FT-IR : Validates functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹ and tetrazole C=N stretch at 1500–1600 cm⁻¹) .

Q. How do researchers assess the hydrogen-bonding capacity of this compound in biological systems?

Hydrogen-bonding interactions are evaluated via:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) with enzymes or receptors.

- Molecular dynamics simulations : Predict interaction sites, such as the tetrazole ring acting as both donor (N-H) and acceptor (N) with catalytic residues (e.g., serine proteases) .

- Crystallographic studies : Visualize hydrogen bonds in enzyme-ligand complexes (e.g., bond lengths <3.0 Å indicate strong interactions) .

Advanced Research Questions

Q. How can molecular docking and QSAR models optimize the bioactivity of tetrazole-propanoic acid derivatives?

- Molecular docking : Tools like AutoDock Vina predict binding poses to targets (e.g., EphA2 kinase). For example, AspTtz (a related tetrazole derivative) showed IC₅₀ = 0.12 µM against EphA2 by forming salt bridges with Arg103 and hydrogen bonds with Tyr106 .

- QSAR : Models correlate substituent effects (e.g., methyl groups) with bioactivity. Electron-withdrawing groups on the tetrazole enhance binding by increasing dipole interactions .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data for this compound?

- Kinetic assays : Compare IC₅₀ values under standardized conditions (pH 7.4, 25°C) to control for assay variability.

- Mutagenesis studies : Identify critical residues (e.g., replacing Ser195 with alanine in hydrolases) to confirm interaction specificity .

- High-throughput screening (HTS) : Validate activity across multiple enzyme isoforms (e.g., COX-1 vs. COX-2) to rule off-target effects .

Q. How do methyl groups at the 2-position influence physicochemical properties and receptor binding?

- LogP analysis : Methyl groups increase hydrophobicity (LogP +0.5–0.7), enhancing membrane permeability.

- Steric effects : 2,2-Dimethyl substitution reduces conformational flexibility, favoring pre-organized binding to rigid enzyme pockets (e.g., carbonic anhydrase) .

- Thermodynamic solubility : Methyl groups may reduce aqueous solubility (~2.5 mg/mL at pH 7.0), necessitating formulation with cyclodextrins or PEG .

Q. What computational methods predict metabolic stability of this compound?

- Density functional theory (DFT) : Calculates oxidation potentials (e.g., tetrazole ring stability at E > 1.5 V vs. SHE).

- ADMET prediction : Tools like SwissADME assess cytochrome P450 metabolism. Methyl groups reduce susceptibility to oxidative demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.